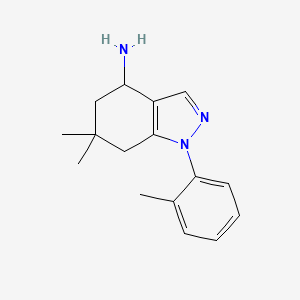![molecular formula C17H23N3O B6128027 ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6128027.png)
((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the mu-opioid receptor and is known to have analgesic properties.
Mechanism of Action
((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol is a selective agonist of the mu-opioid receptor. It acts by binding to this receptor and activating it, which leads to the release of endogenous opioids such as endorphins. This activation of the mu-opioid receptor leads to analgesia and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol are primarily due to its activation of the mu-opioid receptor. This leads to analgesia, sedation, and respiratory depression. It also has effects on the gastrointestinal system, causing constipation. In addition, ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of mu-opioid receptor activation without the confounding effects of activation of other opioid receptors. However, one limitation of using ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol in lab experiments is its potential for respiratory depression, which can be dangerous in animal studies.
Future Directions
There are several future directions for research on ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol. One potential direction is the development of novel analgesics based on the structure of this compound. Another direction is the study of the potential use of ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol in the treatment of opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of depression and anxiety.
Synthesis Methods
The synthesis of ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol involves several steps. The first step is the preparation of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (S)-(-)-α-methylbenzylamine to form the corresponding amide. This amide is then reduced with sodium borohydride to yield ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol.
Scientific Research Applications
((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol has been extensively studied for its potential therapeutic applications. It is known to have analgesic properties and has been used in the treatment of pain. It has also been studied for its potential use in the treatment of opioid addiction. In addition, ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol has been studied for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
[(2S)-1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-5-6-14(8-13(12)2)17-15(9-18-19-17)10-20-7-3-4-16(20)11-21/h5-6,8-9,16,21H,3-4,7,10-11H2,1-2H3,(H,18,19)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQXRKQXCDPRL-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCCC3CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCC[C@H]3CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6127955.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide](/img/structure/B6127970.png)
![1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6127971.png)
![N-isobutyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6127972.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6127979.png)
![[1-(1-azepanylacetyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6127980.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127990.png)

![1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6128003.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B6128017.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6128025.png)
![1-ethyl-8,9-dimethoxy-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B6128049.png)